molecular formula C23H23NO4 B2596785 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2138169-16-9

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Numéro de catalogue: B2596785
Numéro CAS: 2138169-16-9
Poids moléculaire: 377.44
Clé InChI: CSXZKFDKDJHILR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 1936476-88-8, C₂₂H₂₃NO₄) is a bicyclic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the 8-azabicyclo[3.2.1]octane scaffold. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection mechanism (e.g., using piperidine). This compound is commercially available as a building block for drug discovery and organic synthesis, with applications in medicinal chemistry for designing enzyme inhibitors and receptor modulators .

Propriétés

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXZKFDKDJHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is recognized for its significant biological activity, particularly in the field of medicinal chemistry. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound.

Overview of 8-Azabicyclo[3.2.1]octane

The 8-azabicyclo[3.2.1]octane structure is a core component of various tropane alkaloids, which exhibit a wide range of pharmacological effects, including analgesic, stimulant, and psychoactive properties. The unique bicyclic framework contributes to its interaction with biological targets, primarily neurotransmitter receptors.

Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane structure can interact with several neurotransmitter systems:

  • Dopamine Transporters (DAT) : Certain derivatives show selective inhibition of DAT, suggesting potential use in treating disorders such as ADHD and Parkinson's disease.
  • Serotonin Transporters (SERT) : Some analogs exhibit binding affinity to SERT, which may contribute to their antidepressant effects.
  • Opioid Receptors : Specific compounds have demonstrated agonist activity at κ-opioid receptors (KOR), indicating potential analgesic properties similar to morphine.

Case Studies and Research Findings

  • Analgesic Properties :
    • A study highlighted that certain derivatives exhibit combined agonist-antagonist effects on opioid receptors, showing efficacy comparable to traditional analgesics like morphine .
  • Neurotransmitter Reuptake Inhibition :
    • Compounds derived from the azabicyclo[3.2.1]octane scaffold have been shown to act as triple reuptake inhibitors (TRUI) for serotonin, dopamine, and norepinephrine, which could be beneficial in treating depression and anxiety disorders .
  • Anticancer Activity :
    • Research has indicated that some derivatives possess cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . The mechanism appears to involve disruption of cellular proliferation pathways.

Synthesis

The synthesis of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multi-step chemical reactions that strategically introduce functional groups while maintaining the integrity of the bicyclic structure.

StepReaction TypeDescription
1CyclizationFormation of the bicyclic core from acyclic precursors through intramolecular reactions.
2FunctionalizationIntroduction of the fluorenylmethoxycarbonyl group to enhance solubility and bioactivity.
3CarboxylationAddition of a carboxylic acid moiety to facilitate further biological interactions or modifications.

Comparaison Avec Des Composés Similaires

Analogs with Alternative Protecting Groups

The 8-azabicyclo[3.2.1]octane-3-carboxylic acid core is versatile, with modifications primarily occurring at the nitrogen-protecting group. Key analogs include:

Compound Name Protecting Group CAS Number Molecular Formula Key Applications
8-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid Fmoc 1936476-88-8 C₂₂H₂₃NO₄ Peptide synthesis, enzyme inhibitors
exo-8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid Boc 280762-00-7 C₁₃H₂₁NO₄ Stable under basic conditions, ATX inhibitors
N-CBZ-8-azabicyclo[3.2.1]octane-3-carboxylic acid Cbz 1159822-23-7 C₁₆H₁₉NO₄ Hydrogenolysis-sensitive, intermediate in API synthesis
  • Fmoc vs. Boc : The Boc group (tert-butyloxycarbonyl) offers acid stability but is cleaved under strong acidic conditions (e.g., TFA), whereas Fmoc is base-labile. Boc derivatives like CAS 280762-00-7 are preferred in autotaxin (ATX) inhibitors due to their hybrid binding to enzyme pockets and tunnels .
  • Fmoc vs. Cbz: The carbobenzyloxy (Cbz) group requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions. Fmoc’s orthogonal deprotection makes it more compatible with solid-phase peptide synthesis .

Analogs with Modified Bicyclic Scaffolds

Variants of the 8-azabicyclo[3.2.1]octane structure include:

Compound Name Structural Modification CAS Number Key Properties
8-Azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid derivatives Double bond in bicyclic core - Enhanced rigidity, insecticidal activity
3-azabicyclo[3.2.1]octane-8-carboxylic acid Nitrogen position shift 98426-33-6 Cholinergic receptor modulation
8-oxabicyclo[3.2.1]octane-3-carboxylic acid Oxygen substitution for nitrogen 856176-37-9 Altered polarity, solubility
  • Double-Bond Modifications : Derivatives like 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid () exhibit increased conformational rigidity, enhancing binding to nicotinic acetylcholine receptors .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 8-oxabicyclo[3.2.1]octane-3-carboxylic acid) alters electronic properties and solubility, impacting pharmacokinetics .

Q & A

How should researchers design a synthetic route for this compound while ensuring the stability of its Fmoc-protected intermediate?

Basic Research Focus
The synthesis of this compound requires careful protection of the bicyclo[3.2.1]octane amine group using the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. Key considerations include:

  • Protection Strategy : Use Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl ester) under mildly basic conditions (pH 8–9) to minimize side reactions. The bicyclic structure may sterically hinder the reaction, necessitating extended reaction times or elevated temperatures .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to enhance solubility and reaction efficiency. Avoid protic solvents that could hydrolyze the Fmoc group prematurely .
  • Purification : Post-reaction, use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor for residual Fmoc-deprotection byproducts via TLC or LC-MS .

What methodologies are recommended for characterizing this compound’s stereochemical configuration?

Advanced Research Focus
The azabicyclo[3.2.1]octane core introduces stereochemical complexity. To resolve ambiguities:

  • NMR Spectroscopy : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and NOESY/ROESY experiments to confirm spatial relationships between protons and carbons, particularly around the bicyclic framework and Fmoc group .
  • X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., L-proline derivatives) to determine absolute configuration. Ensure slow evaporation from solvents like acetonitrile or methanol .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate stereochemistry if crystallography is impractical .

How can computational modeling optimize reaction conditions for coupling the Fmoc group to the azabicyclo[3.2.1]octane scaffold?

Advanced Research Focus
Quantum mechanical calculations and reaction path analysis are critical:

  • Reaction Pathway Simulation : Use density functional theory (DFT) to model the activation energy of Fmoc coupling. Identify transition states and intermediates to predict optimal temperatures and catalysts .
  • Solvent Effects : Apply COSMO-RS or SMD models to simulate solvent interactions. Polar solvents like DMF stabilize charged intermediates, reducing side reactions .
  • Design of Experiments (DoE) : Combine computational predictions with empirical DoE to validate parameters (e.g., molar ratios, temperature) in fewer experimental runs .

What safety protocols are essential for handling this compound given its GHS hazards?

Basic Research Focus
Refer to Safety Data Sheets (SDS) for analogous Fmoc-protected compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols/dust .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the Fmoc group .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

How can researchers resolve discrepancies in LC-MS and 1^11H NMR data during purity assessment?

Advanced Research Focus
Contradictions between LC-MS (high purity) and NMR (impurity signals) often arise from:

  • Residual Solvents : Dry samples rigorously under high vacuum (<0.1 mbar) for 24 hours. Use deuterated DMSO for NMR to detect trace DMF or DCM .
  • Diastereomeric Impurities : Re-run chromatography with chiral columns (e.g., Chiralpak IA) to separate enantiomers. Confirm via 19F^{19}\text{F} NMR if fluorinated analogs exist .
  • Degradation Products : Perform accelerated stability studies (40°C/75% RH for 14 days) and track Fmoc deprotection via UV-Vis at 301 nm .

What strategies enhance the compound’s solubility for in vitro bioactivity assays?

Advanced Research Focus
The carboxylic acid and Fmoc groups confer limited solubility in aqueous buffers:

  • pH Adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO. Avoid pH >8 to prevent Fmoc hydrolysis .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to solubilize the bicyclic core without denaturing proteins .
  • Prodrug Approach : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to improve membrane permeability .

How can researchers validate the compound’s role as a peptide synthesis intermediate?

Basic Research Focus
Test its utility in solid-phase peptide synthesis (SPPS):

  • Coupling Efficiency : Use HATU/DIPEA in DMF to conjugate the carboxylic acid to resin-bound amines. Monitor by Kaiser test or UV absorbance .
  • Deprotection Kinetics : Treat with 20% piperidine/DMF and track Fmoc removal via LC-MS. Optimize time (5–20 min) to minimize side reactions .
  • Compatibility : Verify stability with common SPPS reagents (e.g., TFA, HOBt) using 19F^{19}\text{F} NMR to detect fluorinated byproducts .

What analytical workflows quantify degradation products under forced storage conditions?

Advanced Research Focus
Implement orthogonal methods:

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients. Track degradation at 210 nm (carboxylic acid) and 301 nm (Fmoc) .
  • Mass Spectrometry : HRMS (ESI+) identifies hydrolyzed products (e.g., 8-azabicyclo[3.2.1]octane-3-carboxylic acid) via exact mass matching .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.